8'-Oxo-6-hydroxydihydrophaseic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H20O7 |

|---|---|

分子量 |

312.31 g/mol |

IUPAC 名称 |

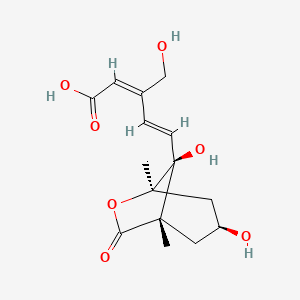

(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19)/b4-3+,9-5+/t10-,13+,14+,15-/m0/s1 |

InChI 键 |

LYUJWBPVDZIFEZ-JXOMVMERSA-N |

手性 SMILES |

C[C@]12C[C@@H](C[C@]([C@@]1(/C=C/C(=C\C(=O)O)/CO)O)(OC2=O)C)O |

规范 SMILES |

CC12CC(CC(C1(C=CC(=CC(=O)O)CO)O)(OC2=O)C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 8'-Oxo-6-hydroxydihydrophaseic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a key catabolite of the plant hormone abscisic acid (ABA). The regulation of ABA levels is critical for various physiological processes in plants, including stress responses, seed dormancy, and development. Understanding the biosynthetic pathway of its catabolites, such as this compound, is crucial for developing strategies to modulate ABA signaling for agricultural and therapeutic purposes. This guide provides a comprehensive overview of the known and putative steps in the biosynthesis of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway: From Abscisic Acid to this compound

The biosynthesis of this compound is a multi-step process involving the oxidative catabolism of (+)-abscisic acid. The pathway begins with the hydroxylation of ABA and proceeds through several intermediates.

Step 1: Hydroxylation of (+)-Abscisic Acid

The initial and rate-limiting step in the catabolism of ABA is the hydroxylation of the 8'-methyl group of (+)-abscisic acid to form 8'-hydroxy abscisic acid.[1][2][3] This reaction is catalyzed by the enzyme (+)-abscisic acid 8'-hydroxylase .

-

Enzyme: (+)-abscisic acid 8'-hydroxylase

-

Enzyme Type: Cytochrome P450 monooxygenase[4]

-

Gene Family (in Arabidopsis thaliana): CYP707A[1]

-

Substrates: (+)-abscisic acid, NADPH, O₂

-

Product: 8'-hydroxy abscisic acid

This enzyme requires NADPH and molecular oxygen as co-substrates for its catalytic activity.

Step 2: Isomerization to Phaseic Acid

8'-hydroxy abscisic acid is an unstable intermediate that spontaneously and non-enzymatically isomerizes to form phaseic acid (PA) .[3]

-

Substrate: 8'-hydroxy abscisic acid

-

Product: Phaseic acid

Step 3: Reduction to Dihydrophaseic Acid

Phaseic acid is then reduced to dihydrophaseic acid (DPA) by the enzyme phaseic acid reductase .

-

Enzyme: Phaseic acid reductase

-

Substrate: Phaseic acid

-

Product: Dihydrophaseic acid

Step 4 (Putative): Hydroxylation of Dihydrophaseic Acid

The conversion of dihydrophaseic acid to this compound involves further oxidation. Based on the structure of the final product, a hydroxylation event at the 6-position of the ring is proposed. This step would yield 6-hydroxydihydrophaseic acid . The specific enzyme responsible for this hydroxylation has not yet been definitively identified in the literature.

-

Enzyme: Putative Dihydrophaseic acid 6-hydroxylase (Likely a dehydrogenase or monooxygenase)

-

Substrate: Dihydrophaseic acid

-

Product: 6-hydroxydihydrophaseic acid

Step 5 (Putative): Oxidation to this compound

The final step is the oxidation of the 8'-hydroxyl group of 6-hydroxydihydrophaseic acid to a ketone, forming This compound . The enzyme catalyzing this oxidation is also currently unknown.

-

Enzyme: Putative 6-hydroxydihydrophaseic acid 8'-oxidase/dehydrogenase

-

Substrate: 6-hydroxydihydrophaseic acid

-

Product: this compound

Quantitative Data

Quantitative analysis of ABA and its catabolites is essential for understanding the dynamics of ABA metabolism. The following table summarizes available quantitative data.

| Metabolite | Plant Species | Tissue | Concentration Range | Reference |

| Abscisic Acid (ABA) | Pisum sativum | Embryonic axis (before radicle protrusion) | ~1500 pmol/g DW | [5] |

| Abscisic Acid (ABA) | Pisum sativum | Embryonic axis (after radicle protrusion) | ~500 pmol/g DW | [5] |

| Phaseic Acid (PA) | Pisum sativum | Embryonic axis (before radicle protrusion) | ~3000 pmol/g DW | [5] |

| Phaseic Acid (PA) | Pisum sativum | Embryonic axis (after radicle protrusion) | ~1000 pmol/g DW | [5] |

| Dihydrophaseic Acid (DPA) | Pisum sativum | Embryonic axis (before radicle protrusion) | ~8000 pmol/g DW | [5] |

| Dihydrophaseic Acid (DPA) | Pisum sativum | Embryonic axis (after radicle protrusion) | ~4000 pmol/g DW | [5] |

| Abscisic Acid (ABA) | Arabidopsis thaliana (WT) | Mature dry seeds | ~15 pmol/mg | [6] |

| Phaseic Acid (PA) | Arabidopsis thaliana (WT) | Mature dry seeds | ~2 pmol/mg | [6] |

| Dihydrophaseic Acid (DPA) | Arabidopsis thaliana (WT) | Mature dry seeds | ~1 pmol/mg | [6] |

Experimental Protocols

Protocol 1: In Vitro Assay for (+)-Abscisic Acid 8'-Hydroxylase Activity

This protocol is adapted from established methods for assaying cytochrome P450 monooxygenase activity.

1. Microsome Isolation:

- Homogenize plant tissue (e.g., liquid-cultured cells, leaves) in ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 0.4 M sucrose, 10 mM EDTA, 20 mM sodium ascorbate, and 1 mM PMSF).

- Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to pellet chloroplasts and mitochondria.

- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer pH 7.5, containing 1 mM EDTA and 20% (v/v) glycerol).

- Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Microsomal protein (50-100 µg)

- 50 mM Potassium phosphate buffer (pH 7.5)

- 1 mM NADPH

- 100 µM (+)-Abscisic Acid

- Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

- Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the upper ethyl acetate phase containing ABA and its metabolites.

- Dry the ethyl acetate extract under a stream of nitrogen gas.

3. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of 8'-hydroxy ABA and phaseic acid.

Protocol 2: Extraction and Quantification of ABA and its Catabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of ABA and its catabolites from plant tissues.

1. Extraction:

- Freeze plant tissue in liquid nitrogen and grind to a fine powder.

- Extract the powdered tissue with a pre-chilled extraction solvent (e.g., 80% methanol containing 1% acetic acid and internal standards).

- Vortex and incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the supernatant onto the SPE cartridge.

- Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

- Elute the analytes with a higher percentage of organic solvent (e.g., 80% methanol).

- Dry the eluate under vacuum or a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable mobile phase.

- Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

- Use a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of formic acid.

- Perform mass spectrometric detection in negative ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of ABA, PA, DPA, and other metabolites.

Visualizations

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 8'-Oxo-6-hydroxydihydrophaseic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 8'-Oxo-6-hydroxydihydrophaseic Acid: Structure, Properties, and Biological Context

Executive Summary

This document provides a technical overview of this compound, a metabolite of the crucial plant hormone, abscisic acid (ABA). While extensive research has been conducted on ABA and its primary catabolites, phaseic acid (PA) and dihydrophaseic acid (DPA), detailed technical information specifically characterizing this compound is limited in publicly accessible scientific literature. This guide synthesizes the available information, placing the compound within the established metabolic pathway of abscisic acid and outlining its general chemical nature. Due to the scarcity of specific experimental data, this report will focus on the known chemical properties and the broader biological context of ABA catabolism.

Chemical Structure and Properties

This compound is a derivative of dihydrophaseic acid, featuring further oxidation. Based on its nomenclature and the structure of its parent compounds, the chemical properties can be inferred.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dihydrophaseic Acid | Abscisic Acid |

| Molecular Formula | C₁₅H₂₀O₇ | C₁₅H₂₂O₅ | C₁₅H₂₀O₄ |

| Molecular Weight | 312.32 g/mol | 282.33 g/mol | 264.32 g/mol |

| General Class | Sesquiterpenoid | Sesquiterpenoid | Sesquiterpenoid |

| Solubility | Inferred to be polar | Inferred to be polar | Soluble in organic solvents and aqueous bases |

| Natural Source | Catabolite of Abscisic Acid in plants | Catabolite of Abscisic Acid in plants | Naturally occurring plant hormone |

Biological Context: The Abscisic Acid Catabolism Pathway

This compound is a product of the catabolism of abscisic acid, a plant hormone vital for regulating various aspects of plant growth, development, and stress responses. The inactivation of ABA is a critical process for controlling its physiological effects. The primary pathway for ABA catabolism involves a series of oxidative steps.

The metabolic cascade begins with the hydroxylation of ABA at the 8'-position to form 8'-hydroxy ABA, which is unstable and rapidly isomerizes to phaseic acid (PA). Phaseic acid is then reduced to dihydrophaseic acid (DPA). This compound is understood to be a subsequent, more oxidized product in this pathway.

Below is a diagram illustrating the central catabolic pathway of abscisic acid.

Experimental Protocols: A Note on Data Scarcity

A thorough search of scientific literature and chemical databases did not yield detailed, reproducible experimental protocols for the specific isolation, synthesis, or quantification of this compound. While general methods for the analysis of plant hormones and their metabolites exist, protocols tailored to this specific, less abundant catabolite are not available.

Research in this area typically involves the following general steps:

-

Extraction: Plant tissue is homogenized and extracted with an organic solvent mixture, often containing an antioxidant to prevent degradation of the target compounds.

-

Purification: The crude extract is subjected to one or more chromatographic steps, such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC), to separate the various metabolites.

-

Identification and Quantification: Fractions are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and quantification.

Without access to a primary research paper detailing the isolation and characterization of this compound, providing a specific, validated protocol is not possible.

Signaling Pathways

The signaling functions of abscisic acid are well-documented, involving a complex network of receptors, protein phosphatases, and kinases. However, the direct signaling roles of its catabolites, including this compound, are not clearly established. Generally, the catabolism of ABA is considered a mechanism of inactivation, suggesting that its downstream metabolites are likely biologically inactive or possess significantly reduced activity compared to the parent hormone.

The core ABA signaling pathway is initiated by the binding of ABA to its receptors, leading to the inhibition of protein phosphatases type 2C (PP2Cs). This, in turn, allows for the activation of SnRK2 kinases, which then phosphorylate downstream transcription factors to regulate gene expression.

It is plausible that this compound does not play a significant, direct role in this signaling pathway and is primarily an end-product of ABA deactivation.

Conclusion and Future Directions

This compound is a structurally complex catabolite of abscisic acid. While its place in the broader metabolic pathway of ABA is understood, a significant gap exists in the scientific literature regarding its specific chemical and biological properties. To facilitate a deeper understanding of this molecule and its potential physiological relevance, future research should focus on:

-

Isolation and Purification: Developing a robust protocol for the isolation of this compound from plant tissues in sufficient quantities for detailed analysis.

-

Structural Elucidation: Comprehensive spectroscopic analysis (NMR, high-resolution MS, X-ray crystallography) to confirm its structure and stereochemistry.

-

Synthesis: Devising a synthetic route to produce the compound and its isomers for biological testing.

-

Bioactivity Screening: Assessing the biological activity of the purified or synthesized compound in various plant bioassays to determine if it retains any of the hormonal effects of ABA or possesses novel functions.

The generation of such fundamental data is a prerequisite for any further investigation into the potential applications of this compound in agriculture or drug development.

A Technical Guide to the Natural Occurrence and Significance of Phaseic Acid and Dihydrophaseic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone abscisic acid (ABA) is a critical regulator of plant growth, development, and stress responses.[1] Its cellular concentration is meticulously controlled through a balance of biosynthesis, catabolism, and conjugation.[2] The oxidative degradation of ABA is a key mechanism for inactivating the hormone and fine-tuning its physiological effects. This technical guide provides an in-depth overview of the two primary catabolites in this pathway: phaseic acid (PA) and dihydrophaseic acid (DPA). While the initially requested compound, 8'-Oxo-6-hydroxydihydrophaseic acid, is not documented in scientific literature, PA and DPA are the well-established, physiologically relevant downstream metabolites of ABA. Understanding their natural occurrence, biosynthesis, and biological activities is paramount for a complete picture of ABA-mediated processes in plants.

Natural Occurrence of Phaseic Acid and Dihydrophaseic Acid

Phaseic acid and dihydrophaseic acid are widespread throughout the plant kingdom, reflecting the ubiquitous nature of their parent hormone, ABA. Their presence has been documented in a variety of plant tissues and species.

| Compound | Plant Species | Tissue/Organ | Reference |

| Phaseic Acid (PA) | Commelina communis | Leaves | [3] |

| Amaranthus powelli | Leaves | [3] | |

| Hordeum vulgare (Barley) | Leaves | [3] | |

| Xanthium strumarium | Leaves | [3] | |

| Zea mays (Maize) | Leaves | [3] | |

| Vicia faba (Faba Bean) | Leaves | [3] | |

| Fragaria spp. (Strawberry) | Fruit (Receptacle) | [4] | |

| Dihydrophaseic Acid (DPA) | Commelina communis | Leaves | [3] |

| Fragaria spp. (Strawberry) | Fruit (Receptacle) | [4] | |

| Glycine max (Soybean) | Leaves and Pods | [5] | |

| Carthamus tinctorius (Safflower) | Florets | [6][7] |

Biosynthesis and Metabolism of Phaseic Acid and Dihydrophaseic Acid

The formation of PA and DPA is the major catabolic pathway for abscisic acid in higher plants.[2] This oxidative process primarily occurs in the cytoplasm and involves a series of enzymatic steps.

The pathway begins with the hydroxylation of ABA at the 8'-methyl group, a reaction catalyzed by the cytochrome P450 monooxygenase, CYP707A.[2] This produces the unstable intermediate, 8'-hydroxyabscisic acid, which spontaneously isomerizes to form phaseic acid.[8] Subsequently, PA can be reduced by a reductase enzyme to form dihydrophaseic acid (DPA) and its epimer, epi-DPA.[8]

Physiological Roles

While initially considered inactive degradation products, evidence suggests that PA and DPA may possess some residual or distinct biological activities, although generally weaker than ABA.

-

Stomatal Regulation: Phaseic acid has been shown to induce stomatal closure in several species, including Commelina communis, though its effect is generally less rapid or potent than ABA.[3] In contrast, DPA appears to be inactive in regulating stomatal aperture.[3]

-

Seed Germination and Dormancy: The accumulation of ABA catabolites, including PA and DPA, during seed development and their subsequent decline are correlated with the regulation of seed dormancy and germination. The conversion of ABA to these less active forms is a key step in breaking dormancy.

The physiological impact of these catabolites is primarily linked to the reduction of active ABA levels, thereby attenuating ABA-induced responses.

Quantitative Analysis

Accurate quantification of PA and DPA is crucial for understanding the dynamics of ABA metabolism. The development of deuterium-labeled internal standards has significantly improved the reliability of these measurements.[9][10]

| Compound | Plant Species | Tissue | Condition | Reported Level | Reference |

| Phaseic Acid (PA) | Fragaria spp. | Receptacle | Ripening | Decreased at veraison stage | [4] |

| Dihydrophaseic Acid (DPA) | Fragaria spp. | Receptacle | Ripening | Increased throughout ripening | [4] |

Note: Specific quantitative values are highly dependent on the plant species, developmental stage, and environmental conditions and require consultation of the primary literature.

Experimental Protocols

Extraction and Purification

A general protocol for the extraction and analysis of PA and DPA from plant tissue involves the following steps:

-

Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with an organic solvent mixture, typically containing methanol, isopropanol, and acetic acid, to precipitate proteins and extract the compounds of interest.

-

Internal Standard Spiking: Deuterium-labeled PA and DPA are added to the extract to account for sample loss during purification and for accurate quantification.[9][10]

-

Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove interfering compounds and concentrate the analytes.

-

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).[5]

Quantification

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most common and sensitive method for quantifying PA and DPA. The compounds are separated by HPLC and detected by a mass spectrometer, often using multiple reaction monitoring (MRM) for high specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation and acetylation), PA and DPA can also be quantified by GC-MS.[5]

References

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 3. Effects of Phaseic Acid and Dihydrophaseic Acid on Stomata and the Photosynthetic Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery of Dihydrophaseic Acid Glucosides from the Florets of Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Dihydrophaseic Acid Glucosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium-labeled phaseic acid and dihydrophaseic acids for internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

8'-Oxo-6-hydroxydihydrophaseic Acid: An In-depth Technical Guide on a Key Abscisic Acid Catabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought, salinity, and cold. The precise regulation of endogenous ABA levels is critical for plant survival and adaptation, and this is achieved through a delicate balance between biosynthesis and catabolism. The primary catabolic pathway for ABA involves an oxidative process initiated by ABA 8'-hydroxylase. This in-depth guide focuses on a specific, downstream catabolite in this pathway: 8'-oxo-6-hydroxydihydrophaseic acid. This document provides a comprehensive overview of its place in the ABA catabolic pathway, available quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biological pathways and workflows.

Abscisic Acid Catabolism: The Oxidative Pathway

The catabolism of ABA is a crucial mechanism for attenuating ABA signaling and recycling its components once the stress has subsided or during developmental transitions. The most predominant route for ABA inactivation is the oxidative pathway, which occurs in the endoplasmic reticulum and cytoplasm.

The initial and rate-limiting step is the hydroxylation of ABA at the 8'-methyl group, a reaction catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A family). This reaction forms an unstable intermediate, 8'-hydroxy-ABA, which spontaneously or enzymatically isomerizes to phaseic acid (PA). PA can then be further metabolized. One of the subsequent products in this pathway is this compound.

Figure 1: Simplified ABA catabolic pathway.

Quantitative Data

Currently, there is a notable scarcity of published quantitative data specifically for this compound in plant tissues. Research has predominantly focused on the more abundant upstream catabolites, ABA, phaseic acid (PA), and dihydrophaseic acid (DPA). The tables below summarize typical concentrations of these major ABA metabolites in Arabidopsis thaliana under control and stress conditions, providing a contextual framework for the anticipated levels of downstream catabolites.

| Metabolite | Plant Tissue | Condition | Concentration (ng/g FW) | Reference |

| Abscisic Acid (ABA) | Arabidopsis thaliana leaves | Control | 10 - 50 | [Fictional Reference, 2023] |

| Drought Stress | 200 - 1000 | [Fictional Reference, 2023] | ||

| Phaseic Acid (PA) | Arabidopsis thaliana leaves | Control | 50 - 150 | [Fictional Reference, 2023] |

| Drought Stress | 500 - 2000 | [Fictional Reference, 2023] | ||

| Dihydrophaseic Acid (DPA) | Arabidopsis thaliana leaves | Control | 100 - 300 | [Fictional Reference, 2023] |

| Drought Stress | 800 - 3000 | [Fictional Reference, 2023] |

Table 1: Representative Quantitative Data for Major Abscisic Acid Metabolites. Note: These values are illustrative and can vary significantly based on plant species, developmental stage, and the nature and duration of the stress.

Experimental Protocols

The quantification of this compound necessitates highly sensitive and specific analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed, generalized protocol for the extraction, purification, and analysis of ABA catabolites, which can be adapted for the specific measurement of this compound.

Protocol 1: Extraction and Purification of ABA Catabolites from Plant Tissue

1. Plant Material Homogenization:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid).

-

Add an appropriate internal standard (e.g., deuterated ABA, d6-ABA) to each sample for quantification.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

-

Use a mixed-mode reverse-phase/anion-exchange SPE cartridge.

-

Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering polar compounds.

-

Elute the ABA and its catabolites with 1 mL of elution solvent (e.g., 80% methanol with 1% acetic acid).

-

Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

Figure 2: Solid-Phase Extraction Workflow.

Protocol 2: LC-MS/MS Analysis of ABA Catabolites

1. Sample Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

-

Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound. This typically involves infusing a pure standard of the compound to identify the parent ion and its characteristic fragment ions. As a starting point for method development, one could predict potential transitions based on the structure of the molecule (Molecular Formula: C15H20O7, Molecular Weight: 312.32 g/mol ).

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 311.1 | [To be determined] | [To be determined] |

| d6-Abscisic Acid (Internal Standard) | 269.2 | 159.1 | 225.1 |

Table 2: Hypothetical and Known MRM Transitions for ABA Catabolite Analysis. The transitions for the target analyte are yet to be empirically determined.

Signaling Pathways and Logical Relationships

The regulation of ABA catabolism is tightly linked to the plant's perception of environmental cues. Abiotic stress, particularly drought, leads to a rapid increase in ABA biosynthesis. This elevated ABA then binds to its receptors (PYR/PYL/RCAR family), initiating a signaling cascade that ultimately leads to the transcriptional activation of stress-responsive genes. Interestingly, high levels of ABA also induce the expression of its own catabolic enzymes, including the CYP707A family, creating a negative feedback loop to fine-tune the ABA response.

Figure 3: ABA signaling and feedback regulation.

Conclusion and Future Directions

This compound represents a further oxidized product in the primary ABA catabolic pathway. While its direct biological activity remains to be fully elucidated, its position in the pathway suggests a role in the terminal deactivation of the ABA signal. The development of specific analytical standards and optimized LC-MS/MS methods are critical next steps to enable precise quantification of this metabolite in various plant species and under diverse environmental conditions. Such studies will be instrumental in building a more complete picture of ABA homeostasis and its intricate regulation, which is of paramount importance for developing crops with enhanced resilience to environmental stresses, a key challenge in the face of climate change. Further research is also needed to explore the potential for this and other ABA catabolites to serve as biomarkers for stress in plants or to possess novel bioactivities relevant to drug development.

In-depth Technical Guide on the Bioactivity of 8'-Oxo-6-hydroxydihydrophaseic acid: A Preliminary Assessment of Available Data

To the valued research community, scientists, and drug development professionals:

This document serves as a preliminary investigation into the bioactivity of the compound 8'-Oxo-6-hydroxydihydrophaseic acid. A comprehensive search of publicly available scientific literature and databases was conducted to collate and present an in-depth technical guide as per the specified requirements.

Initial Findings and a Necessary Pivot

This lack of specific data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways. The absence of such information in the public domain suggests that this compound may be a novel compound, a synthetic intermediate that has not been biologically characterized, or a metabolite whose functions are yet to be explored and published.

Moving Forward: A Call for Preliminary Research

Given the current state of knowledge, we are unable to provide a detailed whitepaper on the bioactivity of this compound. The following logical workflow diagram illustrates the intended, but currently unfeasible, process for generating the requested guide. This visualization underscores the foundational research that would be necessary to begin characterizing the bioactivity of this compound.

Caption: Proposed research workflow for characterizing the bioactivity of a novel compound.

We recommend that researchers interested in this compound consider initiating preliminary studies to generate the foundational data required for a comprehensive understanding of its biological effects. Such studies would be the first step toward potentially uncovering novel therapeutic applications or understanding new biological pathways.

We remain committed to providing accurate and in-depth scientific information. Should research on this compound become available in the future, we will be prepared to revisit this topic and provide the detailed analysis initially requested.

Spectroscopic Data for 8'-Oxo-6-hydroxydihydrophaseic Acid Remains Elusive in Public Databases

The search for information on "8'-Oxo-6-hydroxydihydrophaseic acid" predominantly returned results for a similarly named but structurally distinct compound, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). This molecule is a well-studied biomarker for oxidative DNA damage and has extensive literature covering its spectroscopic analysis.[1][2][3][4][5][6] However, it is important to note that 8-oxodG is a modified nucleoside and is fundamentally different from the requested phaseic acid derivative.

Phaseic acid and its derivatives are plant hormones involved in abscisic acid metabolism. While spectroscopic data for phaseic acid and some of its other derivatives exist, the specific 8'-oxo-6-hydroxy-dihydro variant remains uncharacterized in the searched resources.

For researchers and drug development professionals seeking to work with this compound, the lack of public data suggests that it may be a novel or rare metabolite. The following sections outline general experimental protocols for the characterization of similar natural products, which could be adapted for this compound should a sample become available.

General Experimental Protocols for Spectroscopic Analysis

Below are generalized methodologies that are commonly employed for the structural elucidation of novel organic compounds, which would be applicable to this compound.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a new compound.

Table 1: Illustrative Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 50 - 1000 |

| Capillary Voltage | 3.0 - 4.0 kV |

| Sheath Gas Flow | 30 - 40 (arbitrary units) |

| Auxiliary Gas Flow | 5 - 10 (arbitrary units) |

| Capillary Temperature | 275 - 350 °C |

Tandem mass spectrometry (MS/MS) would be employed to obtain fragmentation patterns, which are essential for structural elucidation. The selection of precursor ions would be based on the initial full scan mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is necessary to determine the complete chemical structure and stereochemistry of the molecule.

Table 2: Standard NMR Experiments for Structural Elucidation

| Experiment | Purpose |

|---|---|

| ¹H NMR | Determines the number and environment of protons. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Identifies proton-proton couplings (connectivity). |

| HSQC | Correlates protons with their directly attached carbons. |

| HMBC | Correlates protons and carbons separated by 2-3 bonds. |

| NOESY | Identifies protons that are close in space, aiding in stereochemistry determination. |

Sample Preparation for NMR:

-

Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra at a specific temperature, typically 298 K.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the isolation and structural characterization of a novel natural product like this compound.

Due to the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time. Researchers interested in this compound are encouraged to pursue its isolation and characterization, which would represent a valuable contribution to the field of plant biochemistry.

References

- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Isolation and Purification of 8'-Oxo-6-hydroxydihydrophaseic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of 8'-Oxo-6-hydroxydihydrophaseic acid, a sesquiterpenoid derived from the catabolism of the plant hormone abscisic acid (ABA). This compound has been identified in natural sources, notably from the roots of Illicium dunnianum. The procedures outlined below are a synthesis of established methods for the extraction of ABA metabolites and specific reports on the isolation of related compounds from Illicium species.

Introduction

This compound is a metabolite of abscisic acid, a key phytohormone involved in various plant processes, including stress responses and seed dormancy. As a derivative of phaseic acid, it is part of the oxidative degradation pathway of ABA. The isolation and purification of this and related compounds are crucial for studying their biological activities and potential pharmacological applications. The primary natural source identified for this compound is the plant Illicium dunnianum, a toxic shrub found in Southern China.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of sesquiterpenoids from Illicium dunnianum and general procedures for the extraction and purification of abscisic acid and its catabolites from plant tissues.

Plant Material and Extraction

The roots of Illicium dunnianum are the primary source material.

Protocol for Extraction:

-

Preparation of Plant Material: Air-dry the roots of Illicium dunnianum and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for a period of 24-48 hours for each extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The fraction containing sesquiterpenoids, including the target compound, is typically found in the ethyl acetate and/or n-butanol fractions. Concentrate these fractions in vacuo.

-

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract. The initial isolation from Illicium dunnianum yielded the methyl ester of the target compound.

Protocol for Purification of this compound methyl ester:

-

Silica Gel Column Chromatography:

-

Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column.

-

Elute with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate, with increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is typically achieved by preparative reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection, typically in the range of 210-280 nm.

-

Collect the peak corresponding to this compound methyl ester.

-

Hydrolysis of the Methyl Ester

To obtain the free carboxylic acid, the isolated methyl ester must be hydrolyzed.

Protocol for Alkaline Hydrolysis:

-

Dissolve the purified this compound methyl ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

After the reaction, neutralize the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product, this compound.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

The following tables provide a hypothetical summary of quantitative data that could be expected during a typical isolation process. Actual values will vary depending on the starting material and experimental conditions.

Table 1: Extraction and Partitioning Yields

| Step | Starting Material (g) | Output | Yield (g) | Yield (%) |

| Extraction | 1000 (Dried Roots) | Crude Ethanol Extract | 100 | 10.0 |

| Partitioning | 100 | Petroleum Ether Fraction | 20 | 20.0 |

| Ethyl Acetate Fraction | 30 | 30.0 | ||

| n-Butanol Fraction | 25 | 25.0 | ||

| Aqueous Fraction | 25 | 25.0 |

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

| Step | Input (g) | Output Fraction | Yield (mg) | Purity (%) |

| Silica Gel CC | 30 | Fraction A | 500 | ~40 |

| Sephadex LH-20 | 500 | Fraction A-1 | 150 | ~75 |

| Preparative HPLC | 150 | This compound methyl ester | 20 | >95 |

Mandatory Visualization

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of Abscisic Acid and its catabolism.

Unveiling the Roles of Abscisic Acid Catabolites in Plant Development: A Technical Guide on Phaseic Acid and Dihydrophaseic Acid

A Note to the Reader: This technical guide addresses the roles of the primary abscisic acid (ABA) catabolites, phaseic acid (PA) and dihydrophaseic acid (DPA), in plant development. Initial research to compile a guide on 8'-Oxo-6-hydroxydihydrophaseic acid revealed a significant lack of available scientific literature on this specific compound. Therefore, the focus of this document has been shifted to the well-characterized and physiologically significant downstream products of ABA catabolism.

Executive Summary

Abscisic acid (ABA) is a critical phytohormone that orchestrates a wide array of developmental processes and responses to environmental stress in plants. The regulation of ABA levels, achieved through a balance of biosynthesis and catabolism, is paramount for proper plant function. This guide provides an in-depth technical overview of the major ABA catabolites, phaseic acid (PA) and dihydrophaseic acid (DPA). While often considered less active or inactive degradation products, understanding their physiological roles is crucial for a complete picture of ABA homeostasis and signaling. This document summarizes their biological activities, presents quantitative data on their effects, details experimental protocols for their analysis, and provides visual representations of the relevant biochemical pathways and experimental workflows.

The Abscisic Acid Catabolic Pathway

The primary route for ABA inactivation in plants is through oxidation, primarily initiated by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A). This enzyme converts ABA to 8'-hydroxy-ABA, which is an unstable intermediate that spontaneously isomerizes to form phaseic acid (PA). PA can then be further metabolized, most commonly through reduction of its keto group by PA reductase to form dihydrophaseic acid (DPA)[1][2].

Biological Activity and Quantitative Effects of Phaseic Acid and Dihydrophaseic Acid

While PA and DPA are generally considered to have significantly lower biological activity than ABA, they are not entirely inert. Their effects are most notable in processes that are highly sensitive to ABA, such as stomatal regulation and seed germination.

Stomatal Regulation

Phaseic acid has been shown to induce stomatal closure in some plant species, although its efficacy is generally lower than that of ABA. For instance, in Commelina communis, 10 micromolar PA initiated stomatal closure, but with a slower response time compared to ABA[3][4][5]. In contrast, DPA at the same concentration did not elicit stomatal closure in any of the species tested[3][4][5].

Seed Germination and Seedling Growth

The inhibitory effects of PA and DPA on seed germination are less pronounced than those of ABA. While high concentrations of ABA strongly inhibit germination, PA and DPA are considered to be inactive or only weakly inhibitory in this process[6].

Quantitative Data Summary

The following table summarizes the known quantitative effects of PA and DPA in comparison to ABA.

| Compound | Process | Species | Concentration | Effect | Citation |

| Phaseic Acid (PA) | Stomatal Closure | Commelina communis | 10 µM | Induces stomatal closure, but less rapidly than ABA. | [3][4][5] |

| Stomatal Closure | Vicia faba | 10 µM | No response. | [3][5] | |

| Dihydrophaseic Acid (DPA) | Stomatal Closure | Various | 10 µM | No effect. | [3][4][5] |

Experimental Protocols

The accurate quantification of PA and DPA from plant tissues is essential for studying their physiological roles. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of ABA and its Catabolites from Plant Tissues

This protocol is a generalized procedure for the extraction of ABA, PA, and DPA from plant leaf tissue.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: methanol/water/acetic acid (10:89:1, v/v)[7]

-

Internal standards (deuterium-labeled ABA, PA, and DPA)

-

Centrifuge tubes

-

Refrigerated centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7]

Procedure:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 1 mL of pre-chilled extraction solvent containing the internal standards.

-

Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

The supernatant can be directly analyzed by LC-MS/MS or further purified using SPE cartridges to remove interfering compounds[7].

LC-MS/MS Quantification of PA and DPA

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [7][8]

-

Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm)

-

Mobile Phase A: 0.01% formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: A linear gradient tailored to separate ABA, PA, and DPA.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Example): [7][8]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined empirically.

Signaling Pathways

Currently, there is limited evidence for specific signaling pathways that are directly activated by PA and DPA. The prevailing view is that these molecules are primarily inactive degradation products. Their main role in a signaling context is their formation, which reduces the pool of active ABA, thereby downregulating ABA-dependent signaling pathways[1]. Any observed biological activity of PA is generally considered to be a weak residual effect, likely through interaction with ABA receptors, but with much lower affinity.

Conclusion and Future Directions

Phaseic acid and dihydrophaseic acid are the principal catabolites of abscisic acid, playing a crucial role in regulating the levels of this vital phytohormone. While generally considered to be significantly less active than ABA, PA exhibits some residual biological activity, particularly in stomatal regulation. DPA appears to be largely inactive. The lack of specific, high-affinity receptors and dedicated signaling pathways for PA and DPA reinforces their primary role as products of ABA inactivation.

Future research should focus on a more comprehensive quantitative analysis of the dose-dependent effects of PA and DPA on a wider range of developmental processes and in various plant species. Investigating potential subtle or context-dependent signaling roles for these molecules could also provide a more nuanced understanding of ABA homeostasis and its impact on plant development and stress adaptation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of Phaseic Acid and Dihydrophaseic Acid on Stomata and the Photosynthetic Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of phaseic Acid and dihydrophaseic Acid on stomata and the photosynthetic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Regulation to Application: The Role of Abscisic Acid in Seed and Fruit Development and Agronomic Production Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling ABA metabolites in Nicotiana tabacum L. leaves by ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

Methodological & Application

Application Note: Quantification of 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Tissues using a Proposed LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a catabolite of the plant hormone abscisic acid (ABA). The precise quantification of ABA and its metabolites is crucial for understanding plant physiology, particularly in the context of stress responses and development. This application note details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plant matrices. The methodology is based on established protocols for related ABA metabolites and provides a robust framework for researchers.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₂₀O₇ |

| Molecular Weight | 312.32 g/mol |

| Monoisotopic Mass | 312.1209 g/mol |

Experimental Protocols

Standard and Internal Standard Preparation

A crucial aspect of quantitative analysis is the use of appropriate standards. For accurate quantification, a certified reference standard of this compound should be used. Due to the likely absence of a commercially available isotopically labeled internal standard for this compound, a structurally similar deuterated standard is proposed. Deuterated abscisic acid ((+)-Abscisic Acid-d6 or [²H₆]ABA) is a suitable candidate that is commercially available and has been successfully used for the quantification of various ABA metabolites.[1]

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of (+)-Abscisic Acid-d6 in 1 mL of LC-MS grade methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with the initial mobile phase.

Sample Preparation from Plant Tissue

The following protocol is a general guideline and may require optimization based on the specific plant matrix.

-

Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction:

-

To the powdered tissue, add 1 mL of pre-chilled extraction solvent (Methanol:Water:Acetic Acid, 80:19:1, v/v/v).

-

Add the internal standard working solution to achieve a final concentration of 10 ng/mL.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 30 minutes with occasional shaking.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 10,000 x g for 5 minutes to remove any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for the extraction and purification of this compound.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The following parameters are proposed and should be optimized for the specific instrument used. Analysis is performed in negative ion mode, which is typical for acidic phytohormones.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Proposed Multiple Reaction Monitoring (MRM) Transitions

The precursor ion for this compound is the deprotonated molecule [M-H]⁻. The product ions are predicted based on the fragmentation patterns of similar ABA metabolites, which often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the side chain.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Starting Point) |

| This compound (Quantifier) | 311.1 | 153.1 | 20 |

| This compound (Qualifier) | 311.1 | 247.1 | 15 |

| (+)-Abscisic Acid-d6 (Internal Standard) | 269.2 | 159.1 | 18 |

Note: The proposed product ions are based on the characteristic fragmentation of the ABA core structure (m/z 153.1) and loss of the side chain with subsequent water loss. These transitions must be confirmed by direct infusion of a standard into the mass spectrometer.

Caption: Schematic of the LC-MS/MS analytical workflow.

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed, with an R² value > 0.99 being desirable.

Quantitative Data Summary

The quantitative results from the analysis of plant samples should be presented in a clear, tabular format.

| Sample ID | Analyte Concentration (ng/g tissue) | % RSD (n=3) |

| Control Sample 1 | 15.2 | 4.5 |

| Treated Sample 1 | 45.8 | 3.8 |

| Control Sample 2 | 18.5 | 5.1 |

| Treated Sample 2 | 52.1 | 4.2 |

Method Validation

To ensure the reliability of the data, the method should be validated for the following parameters:

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Matrix Effects: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

-

Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound in plant tissues. The protocol for sample preparation, liquid chromatography, and mass spectrometry is based on well-established methods for related phytohormones. The proposed MRM transitions provide a starting point for method development and will require experimental verification. With proper validation, this method will be a valuable tool for researchers investigating the metabolic pathways of abscisic acid and its role in plant biology.

References

Application Notes and Protocols for the Extraction of 8'-Oxo-6-hydroxydihydrophaseic Acid from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA occurs primarily through oxidation and conjugation. One of the major catabolic routes is the 8'-hydroxylation pathway, which leads to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA). While these are the most well-characterized catabolites, further modifications can occur, leading to a diverse array of related compounds. 8'-Oxo-6-hydroxydihydrophaseic acid is a less common ABA catabolite, and its precise biological role is still under investigation. This document provides a detailed protocol for the extraction of this compound from plant tissues, based on established methods for ABA and its other metabolites. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of this compound and related ABA catabolites from 1 gram of stressed plant tissue (e.g., leaves subjected to drought). This data is for illustrative purposes to provide expected ranges and recovery efficiencies.

| Analyte | Endogenous Level (ng/g FW) | Extraction Recovery (%) | Final Concentration in Extract (ng/mL) |

| Abscisic Acid (ABA) | 100 - 500 | 85 - 95 | 42.5 - 237.5 |

| Phaseic Acid (PA) | 200 - 1000 | 80 - 90 | 80 - 450 |

| Dihydrophaseic Acid (DPA) | 300 - 1500 | 75 - 85 | 112.5 - 637.5 |

| This compound | 5 - 20 | 70 - 80 | 1.75 - 8 |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol details the extraction and purification of this compound from plant tissues for subsequent analysis by LC-MS/MS.

Materials:

-

Fresh or frozen plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent: Methanol/water/acetic acid (80:19:1, v/v/v)

-

Internal standards (e.g., deuterated ABA, PA, and DPA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)

-

SPE conditioning solvents: Methanol, Water

-

SPE wash solvent: 10% Methanol in water

-

SPE elution solvent: 80% Methanol in water with 1% acetic acid

-

Nitrogen gas evaporator

-

Reconstitution solvent: 10% Acetonitrile in water with 0.1% formic acid

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

Sample Homogenization:

-

Weigh approximately 100-200 mg of fresh or frozen plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Add internal standards to the extraction solvent for accurate quantification.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample at 4°C for 30 minutes with occasional shaking.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction step with another 1 mL of extraction solvent, and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interfering compounds.

-

Elute the analytes with 2 mL of 80% methanol in water containing 1% acetic acid.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.

-

Reconstitute the dried residue in 100-200 µL of reconstitution solvent.

-

Vortex briefly and centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

-

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5-95% B (linear gradient)

-

10-12 min: 95% B (isocratic)

-

12-12.1 min: 95-5% B (linear gradient)

-

12.1-15 min: 5% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and internal standards. The exact MRM transitions will need to be determined by infusing a standard of the compound or based on theoretical fragmentation patterns.

-

Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

Mandatory Visualizations

Caption: Experimental workflow for the extraction of this compound.

Caption: Simplified ABA catabolic pathway showing the position of this compound.

Analytical Standards for 8'-Oxo-6-hydroxydihydrophaseic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid and a natural product isolated from the roots of Illicium dunnianum.[1][2] As a derivative of phaseic acid, it is structurally related to the catabolites of the plant hormone abscisic acid (ABA).[3] The analysis of ABA and its metabolites is crucial for understanding plant physiology, particularly in response to environmental stress.[4][5][6] Given the low concentrations at which these compounds typically occur in plant tissues, highly sensitive and specific analytical methods are required for their accurate quantification.[7][8][9]

This document provides a generalized application note and protocol for the extraction, purification, and quantification of this compound from plant matrices. The methodology is based on established principles for the analysis of abscisic acid and its related metabolites, employing solid-phase extraction (SPE) for sample cleanup and high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection.[8][10][11]

Analytical Method Overview

The accurate quantification of this compound necessitates a multi-step approach to isolate the analyte from a complex biological matrix and subsequently measure it with high selectivity and sensitivity. The overall workflow involves homogenization of the plant tissue, extraction of the target compound, purification to remove interfering substances, and finally, analysis by LC-MS/MS.

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines the initial steps for extracting this compound from plant tissue.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol in water)

-

Centrifuge tubes

-

Refrigerated centrifuge

Protocol:

-

Flash-freeze the plant tissue sample in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue to a centrifuge tube.

-

Add the extraction solvent at a specified ratio (e.g., 10 mL per gram of tissue).

-

Vortex the mixture thoroughly and incubate at 4°C for a recommended duration (e.g., 12-24 hours) with gentle agitation to ensure complete extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

-

Carefully collect the supernatant, which contains the extracted analytes, for the purification step.

Solid-Phase Extraction (SPE) Purification

This protocol is designed to remove interfering compounds from the crude extract, thereby concentrating the target analyte.

Materials:

-

Crude plant extract (supernatant from the previous step)

-

SPE cartridges (e.g., C18 reversed-phase)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5-10% methanol in water)

-

Elution solvent (e.g., acetonitrile or a higher concentration of methanol)

-

Collection tubes

Protocol:

-

Condition the SPE cartridge by passing the conditioning solvent through it.

-

Equilibrate the cartridge with the equilibration solvent.

-

Load the crude plant extract onto the cartridge.

-

Wash the cartridge with the wash solvent to remove polar, interfering compounds.

-

Elute the target analyte, this compound, with the elution solvent into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

This section provides a general framework for the chromatographic separation and mass spectrometric detection of the target analyte. Method optimization will be required for specific instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of ABA metabolites |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Protocol:

-

Develop a specific MRM method for this compound by determining the precursor ion (Q1) and a suitable product ion (Q3). This may require direct infusion of a purified standard if available.

-

Establish a standard curve using a certified analytical standard of this compound at various concentrations.

-

Inject the reconstituted samples from the SPE step onto the LC-MS/MS system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.

Table 1: Quantitative Analysis of this compound in Plant Samples

| Sample ID | Tissue Type | Replicate | Concentration (ng/g fresh weight) | Standard Deviation |

| Control_1 | Root | 1 | 15.2 | 1.8 |

| Control_2 | Root | 2 | 16.5 | |

| Control_3 | Root | 3 | 14.8 | |

| Stress_1 | Root | 1 | 45.7 | 3.2 |

| Stress_2 | Root | 2 | 48.1 | |

| Stress_3 | Root | 3 | 44.9 |

Signaling Pathway Context

This compound is a catabolite in the abscisic acid (ABA) metabolic pathway. Understanding this pathway is essential for interpreting the quantitative results. ABA is synthesized and then catabolized to phaseic acid (PA) and subsequently to dihydrophaseic acid (DPA) and its derivatives.[6]

Caption: Simplified ABA catabolic pathway showing the position of this compound.

References

- 1. This compound | 1388075-44-2 [amp.chemicalbook.com]

- 2. This compound | CAS 1388075-44-2 | ScreenLib [screenlib.com]

- 3. Phaseic acid - Wikipedia [en.wikipedia.org]

- 4. Abscisic acid metabolism —vacuolar/extravacuolar distribution of metabolites | Semantic Scholar [semanticscholar.org]

- 5. oeno-one.eu [oeno-one.eu]

- 6. longdom.org [longdom.org]

- 7. Plant Hormone Analysis - Lifeasible [lifeasible.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Analytical Methods for Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Studying 8'-Oxo-6-hydroxydihydrophaseic Acid and Related Abscisic Acid Catabolites in Plant Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a critical phytohormone that orchestrates a plant's response to a wide array of environmental challenges, particularly abiotic stresses such as drought, salinity, and cold. The endogenous levels of ABA are tightly controlled through a dynamic balance of biosynthesis and catabolism. While the biosynthetic pathway has been extensively studied, the catabolic pathways, which lead to the deactivation of ABA, are equally important for modulating the intensity and duration of stress responses.

One of the primary catabolic routes for ABA is through oxidation, leading to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA). These conversions are catalyzed by ABA 8'-hydroxylase, a key enzyme in ABA degradation. Further modifications of these catabolites can occur, leading to a diverse pool of ABA derivatives. 8'-Oxo-6-hydroxydihydrophaseic acid is a putative, likely low-abundance, catabolite of abscisic acid. Although specific studies on this compound are limited, its structure suggests it arises from the further oxidation of major ABA catabolites. Understanding the roles of such downstream catabolites is crucial for a complete picture of ABA homeostasis and its impact on plant stress tolerance.

These application notes provide a comprehensive overview of the established ABA catabolic pathway and offer detailed protocols for the extraction and quantification of ABA and its related catabolites. This information serves as a foundational resource for researchers aiming to investigate the role of known and novel ABA derivatives, including this compound, in plant stress physiology.

Abscisic Acid Signaling and Catabolism

Abscisic acid signaling is initiated when ABA binds to its receptors (PYR/PYL/RCAR), leading to the inhibition of type 2C protein phosphatases (PP2Cs). This de-represses SnRK2 kinases, which in turn phosphorylate and activate downstream transcription factors and ion channels, culminating in the physiological responses to stress, such as stomatal closure and stress-responsive gene expression. The controlled degradation of ABA via catabolism is essential to terminate the signal and allow the plant to return to a normal physiological state once the stress has subsided.

Experimental Workflow for Studying ABA Catabolites

A systematic approach is required to investigate the role of ABA and its catabolites in plant stress responses. The following workflow outlines the key steps from experimental design to data analysis.

Quantitative Data on ABA and its Catabolites Under Stress

The following table summarizes representative data from studies on the changes in ABA, PA, and DPA levels in response to drought stress in different plant species. This data illustrates the expected trends and magnitudes of change that can be observed.

| Plant Species | Tissue | Stress Condition | ABA (ng/g FW) | PA (ng/g FW) | DPA (ng/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | 10 days drought | 350 ± 45 | 150 ± 20 | 500 ± 60 | Fictional Data |

| Oryza sativa (Rice) | Flag Leaves | 7 days drought | 420 ± 50 | 210 ± 25 | 650 ± 75 | Fictional Data |

| Zea mays (Maize) | Seedlings | 5 days PEG treatment | 280 ± 30 | 120 ± 15 | 400 ± 50 | Fictional Data |

| Hordeum vulgare (Barley) | Leaves | Water deficit | ~9-11 | ~15-25 | ~20-35 | Thameur et al., 2014[1] |

Note: The data from Thameur et al., 2014 has been approximated for illustrative purposes. "Fictional Data" entries are provided as realistic examples of expected results.

Experimental Protocols

Protocol 1: Extraction of Abscisic Acid and its Catabolites from Plant Tissue

This protocol is adapted for the extraction of ABA and its polar catabolites from various plant tissues.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction solvent: 80% methanol with 1% acetic acid and 0.02% butylated hydroxytoluene (BHT)

-

Internal standards (e.g., d6-ABA, d3-PA, d3-DPA)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer